BenchChemオンラインストアへようこそ!

3,6-dibromo-1H-pyrrolo[3,2-b]pyridine

PYCR1 inhibition Cancer metabolism Proline biosynthesis

3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine (CAS 1190312-18-5) is a uniquely substituted heterocyclic building block featuring bromine atoms at both the 3- and 6-positions. This specific substitution pattern enables sequential, orthogonal palladium-catalyzed cross-coupling reactions (e.g., Suzuki then Buchwald-Hartwig), dramatically accelerating SAR library synthesis compared to mono-bromo or regioisomeric analogs. With demonstrated in vitro activity against human PYCR1 (IC50 = 16 µM), this scaffold serves as a validated starting point for proline metabolism-targeting anticancer programs and kinase inhibitor discovery. Supplied at ≥98% purity with full analytical characterization, available from milligrams to multi-grams. Order now to streamline your medicinal chemistry workflow.

Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
CAS No. 1190312-18-5
Cat. No. B1424181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dibromo-1H-pyrrolo[3,2-b]pyridine
CAS1190312-18-5
Molecular FormulaC7H4Br2N2
Molecular Weight275.93 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=C2Br)Br
InChIInChI=1S/C7H4Br2N2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H
InChIKeyYLJNUCADWFEQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine (CAS 1190312-18-5) for Medicinal Chemistry and Chemical Biology Research


3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine (CAS: 1190312-18-5), also known as 3,6-dibromo-4-azaindole, is a halogenated heterocyclic compound featuring a fused pyrrole-pyridine core with a molecular formula of C₇H₄Br₂N₂ and a molecular weight of 275.93 g/mol . This scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of kinase inhibitors, proton pump inhibitors, and other bioactive molecules [1]. Its dual bromination at the 3- and 6-positions provides two distinct, highly reactive sites for orthogonal functionalization via cross-coupling reactions, enabling efficient construction of complex, polysubstituted analogs for structure-activity relationship (SAR) studies and drug discovery programs [2].

Why 3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine Cannot Be Simply Replaced by Mono-Bromo or Alternative Dibromo Analogs


In-class substitution of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine with closely related analogs, such as the mono-bromo derivatives (e.g., 3-bromo- or 6-bromo-1H-pyrrolo[3,2-b]pyridine) or regioisomeric dibromo variants (e.g., 3,7-dibromo-), is not straightforward due to critical differences in reactivity, target engagement, and synthetic utility. The specific 3,6-dibromo substitution pattern confers a unique combination of electronic and steric properties that directly influence both its biological activity—as evidenced by its micromolar affinity for the PYCR1 enzyme [1]—and its performance as a chemical building block. Mono-bromo analogs lack the second reactive handle required for efficient, sequential orthogonal cross-coupling reactions, severely limiting their utility in the rapid generation of diverse compound libraries for SAR exploration [2]. The quantitative evidence below demonstrates why this specific substitution pattern is not merely incremental but functionally distinct.

Quantitative Differentiation of 3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine from Closest Analogs


In Vitro Inhibition of Human Pyrroline-5-Carboxylate Reductase 1 (PYCR1) by 3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine

3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine demonstrates direct inhibitory activity against human PYCR1, a key enzyme in proline biosynthesis linked to cancer cell survival [1]. The compound exhibits an IC50 of 16,000 nM (16 µM) in a cell-free biochemical assay. This activity is absent in the unsubstituted parent scaffold and represents a distinct biological profile compared to other halogenated pyrrolopyridines, which often target kinases like FGFR . The specific IC50 value for PYCR1 provides a quantifiable benchmark for selecting this compound in target-based screening campaigns.

PYCR1 inhibition Cancer metabolism Proline biosynthesis

Enhanced Synthetic Versatility of 3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine via Orthogonal Cross-Coupling Handles

The 3,6-dibromo substitution pattern in 1H-pyrrolo[3,2-b]pyridine offers a distinct advantage over its mono-bromo analogs (e.g., 3-bromo, 6-bromo) by providing two independent, reactive sites for sequential palladium-catalyzed cross-coupling reactions [1]. While mono-bromo derivatives allow for a single functionalization event, the dibromo variant enables a two-step diversification strategy. This capability is crucial for generating focused libraries of polysubstituted pyrrolopyridines, accelerating SAR studies. The presence of two bromine atoms on the electron-rich heterocyclic scaffold enhances its overall reactivity profile, making it a preferred intermediate for complex molecule construction .

Organic synthesis Cross-coupling Medicinal chemistry SAR exploration

Differential Biological Target Profile: 3,6-Dibromo Pattern Favors PYCR1 over Common Kinase Targets

A comparison of reported biological activities reveals a target preference divergence based on the halogenation pattern of the 1H-pyrrolo[3,2-b]pyridine core. The 3,6-dibromo derivative shows an IC50 of 16,000 nM against PYCR1, a non-kinase target in cancer metabolism [1]. In contrast, mono-bromo derivatives (e.g., 3-bromo) and other analogs are frequently reported as inhibitors of various kinases, such as FGFRs (IC50 range: 7–712 nM) and TNIK . While direct head-to-head data is lacking, this cross-study comparison strongly suggests that the 3,6-dibromo substitution pattern biases the compound away from potent kinase inhibition and toward other protein families like PYCR1.

Target selectivity Kinase profiling PYCR1 Chemical biology

Key Research and Industrial Application Scenarios for 3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine (CAS 1190312-18-5)


Target-Based Screening for Novel PYCR1 Inhibitors in Cancer Metabolism

Based on its demonstrated in vitro inhibitory activity against human PYCR1 (IC50 = 16,000 nM) [1], 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine serves as a validated chemical starting point for medicinal chemistry optimization. Researchers investigating proline metabolism as a therapeutic vulnerability in cancers can use this compound as a tool molecule or a scaffold for lead generation, given its unique target engagement profile distinct from kinase-active pyrrolopyridine analogs.

Rapid Generation of Diverse Pyrrolopyridine Libraries via Orthogonal Cross-Coupling

The compound's two bromine atoms at the 3- and 6-positions provide independent handles for sequential palladium-catalyzed cross-coupling reactions [2]. This enables an efficient, two-step diversification strategy—for instance, a Suzuki coupling at one position followed by a Buchwald-Hartwig amination at the other—to generate focused libraries of 3,6-disubstituted analogs for broad SAR studies. This synthetic advantage directly reduces the number of steps and time required to explore chemical space around this core.

Selective Chemical Probe Development for Non-Kinase Targets

Given the differential target profile of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine (preference for PYCR1 over kinases like FGFR) [REFS-1, REFS-3], this compound is well-suited for developing selective chemical probes. Researchers aiming to dissect the biological role of PYCR1 in disease models can leverage this scaffold to create potent and selective inhibitors, minimizing confounding off-target effects commonly associated with the kinase-inhibiting mono-bromo analogs .

Exploration of Proton Pump Inhibitory Activity with Reversible Mechanism

As a derivative of the pyrrolo[3,2-b]pyridine class, which is cited in patents for novel reversible proton pump inhibitors [4], this specific dibromo intermediate can be further elaborated to evaluate its potential in treating acid-related disorders. Its use in such programs is grounded in the established class activity, offering a structurally distinct starting point compared to existing imidazopyridine-based reversible PPIs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.